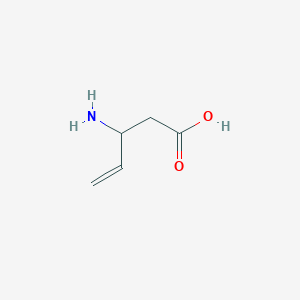
3-Aminopent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopent-4-enoic acid, also known as 2-aminopent-4-enoic acid, is an organic compound with the molecular formula C5H9NO2. It is a derivative of glycine, where the hydrogen atom on the alpha carbon is replaced by an allyl group. This compound is known for its role as an inhibitor of glutamate decarboxylase, an enzyme involved in the biosynthesis of gamma-aminobutyric acid (GABA). Due to its inhibitory action, this compound has been studied for its potential effects on neurological functions .
Mechanism of Action
Target of Action
3-Aminopent-4-enoic acid, also known as DL-Allylglycine, primarily targets the Glutamate Decarboxylase (GAD) . GAD is an enzyme responsible for the decarboxylation of glutamate to gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system.
Mode of Action
The compound acts as an inhibitor of GAD . By inhibiting this enzyme, it disrupts the conversion of glutamate to GABA. This disruption can lead to an increase in the concentration of glutamate and a decrease in the concentration of GABA. The imbalance between these two neurotransmitters can result in excitatory and inhibitory signals in the brain, leading to convulsant activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway . This pathway is critical for maintaining the balance of excitation and inhibition in the brain. By inhibiting GAD, this compound disrupts this balance, potentially leading to neurological disorders such as epilepsy .
Pharmacokinetics
Its solubility in water suggests that it may be well-absorbed in the body
Result of Action
The primary result of this compound’s action is the induction of convulsant activity . This is due to the disruption of the balance between excitatory and inhibitory neurotransmitters in the brain. It has been used in studies to induce epileptic seizures .
Biochemical Analysis
Biochemical Properties
3-Aminopent-4-enoic acid is known to be a glutamate decarboxylase (GAD) inhibitor . GAD is an enzyme that catalyzes the decarboxylation of glutamate to gamma-aminobutyric acid (GABA) and CO2. By inhibiting GAD, this compound can affect the levels of GABA, an important neurotransmitter in the nervous system .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a GAD inhibitor. By inhibiting GAD, it can potentially influence cell function by altering the levels of GABA. This could impact cell signaling pathways, gene expression, and cellular metabolism . Detailed studies on the specific cellular effects of this compound are currently limited.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the enzyme GAD. As a GAD inhibitor, it prevents the conversion of glutamate to GABA, thereby influencing the levels of these neurotransmitters in the cell . This can lead to changes in gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-studied. It is known that the compound has convulsant activity and can be used in studies to induce epileptic seizures . This suggests that the effects of this compound may vary over time, potentially influencing its stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. Given its role as a GAD inhibitor and its convulsant activity, it is likely that the effects of this compound would vary with dosage, potentially leading to threshold effects or toxic effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathway of glutamate decarboxylation, where it acts as a GAD inhibitor . This could potentially affect metabolic flux or metabolite levels, particularly those related to the neurotransmitters glutamate and GABA.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminopent-4-enoic acid can be synthesized through various methods. One common approach involves the alkylation of a glycine precursor. The reaction typically involves the use of allyl halides in the presence of a base, such as sodium hydroxide, to facilitate the alkylation process. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Aminopent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the allyl group to a single bond, forming saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon are typical.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated derivatives of this compound.
Substitution: Various substituted amino acids and amides.
Scientific Research Applications
3-Aminopent-4-enoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in inhibiting glutamate decarboxylase and its effects on GABA levels.
Medicine: Research explores its potential therapeutic applications in neurological disorders due to its impact on neurotransmitter synthesis.
Comparison with Similar Compounds
2-Aminopent-4-enoic acid (Allylglycine): Shares a similar structure and inhibitory action on glutamate decarboxylase.
3-Mercaptopropionic acid: Another compound known to affect GABA synthesis.
4-Pentenoic acid: Structurally similar but lacks the amino group.
Uniqueness: 3-Aminopent-4-enoic acid is unique due to its specific inhibitory action on glutamate decarboxylase, which directly impacts GABA synthesis. This property distinguishes it from other similar compounds that may not have the same targeted effect on this enzyme .
Properties
IUPAC Name |
3-aminopent-4-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-4(6)3-5(7)8/h2,4H,1,3,6H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDXWYBYQUVMMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2745450.png)


![N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B2745457.png)
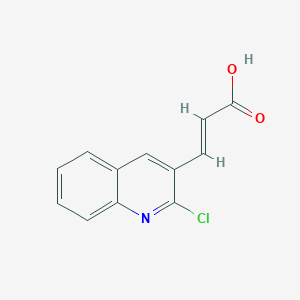
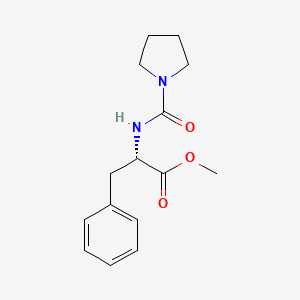
![4-(AZEPANE-1-SULFONYL)-N-{2-[(2-CYANOETHYL)SULFANYL]PHENYL}BENZAMIDE](/img/structure/B2745461.png)
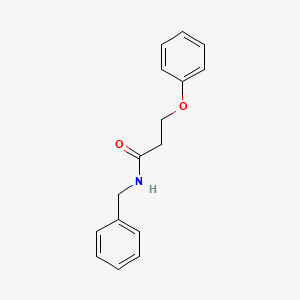
![[3-(4-Chlorophenyl)oxetan-3-yl]methanol](/img/structure/B2745463.png)
![[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B2745464.png)
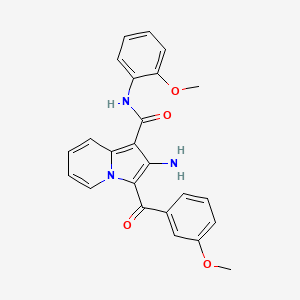
![N-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2745468.png)

